molecular formula C14H12O3 B1597814 2-(3-methoxyphenyl)benzoic Acid CAS No. 38087-96-6

2-(3-methoxyphenyl)benzoic Acid

Cat. No.: B1597814
CAS No.: 38087-96-6
M. Wt: 228.24 g/mol
InChI Key: RTAAHOXEHROLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)benzoic acid is an organic compound with a molecular formula of C14H12O3 It is a derivative of benzoic acid, where a methoxy group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene (DCT) to obtain 2-methyl-3-methoxybenzoic acid. This process includes nitrification, oxidation, reduction, and hydrolysis steps . Another method involves the methylation of 3-methoxybenzoic acid using iodomethane, although this method has a lower yield and uses more hazardous materials .

Industrial Production Methods

In industrial settings, the production of this compound often relies on the etherification of 2,6-DCT, which is a more efficient and scalable method. This process involves the use of Grignard reagents and carbon dioxide to achieve the desired product .

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. It is known to participate in the base excision repair (BER) pathway by catalyzing the poly (ADP-ribosyl)ation of acceptor proteins involved in chromatin architecture and DNA metabolism . This activity is crucial for maintaining genomic stability and preventing mutations.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxybenzoic acid
  • 4-methoxybenzoic acid
  • 2-methyl-3-methoxybenzoic acid

Uniqueness

2-(3-methoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAAHOXEHROLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374833
Record name 2-(3-methoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38087-96-6
Record name 2-(3-methoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38087-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2-(3-methoxyphenyl)benzoate from Step A (7.33 g, 28.6 mmol) in MeOH (200 mL) and water (30 mL) was added 1.0 N aq. NaOH (63 mL, 63 mmol) dropwise. The mixture was heated to reflux for 3 hours, then allowed to cool overnight. The solution was concentrated to remove most of the MeOH, cooled on ice, and 10% aq. citric acid (300 mL) was added. The resulting mixture was extracted with CH2Cl2 (3×250 mL), and the combined organic extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure to give the titled product as a white solid.
Quantity
7.33 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxyphenyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-(3-methoxyphenyl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
2-(3-methoxyphenyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
2-(3-methoxyphenyl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
2-(3-methoxyphenyl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
2-(3-methoxyphenyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.